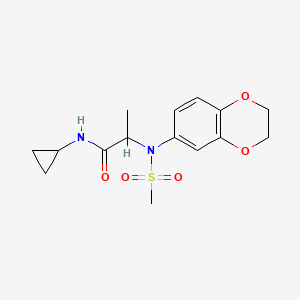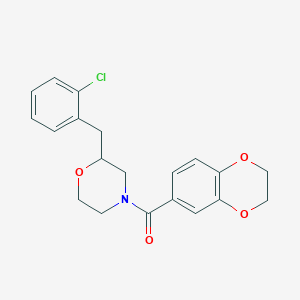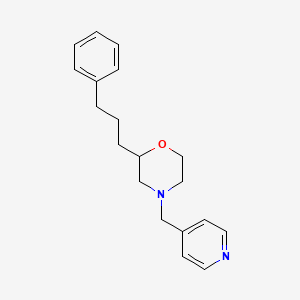![molecular formula C18H19BrN2O2 B6122728 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol CAS No. 6105-81-3](/img/structure/B6122728.png)
2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
作用機序
The mechanism of action of 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol is not fully understood. However, it has been proposed that the compound may exert its biological activities by interacting with various molecular targets, including enzymes, receptors, and ion channels. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol are diverse and depend on the specific biological activity being studied. For instance, the compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of tumor growth. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Moreover, it has been found to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and prostaglandins.
実験室実験の利点と制限
The advantages of using 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol in lab experiments include its diverse biological activities and potential therapeutic applications. Moreover, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies. Moreover, the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are numerous future directions for the study of 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol. One potential direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another direction is to study its potential as an antiviral agent and evaluate its efficacy against emerging viral infections. Moreover, the compound's potential as a neuroprotective agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease should be further explored. Finally, the compound's potential as a scaffold for the development of novel therapeutic agents should be investigated.
合成法
The synthesis of 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol involves the reaction of 4-bromophenol with benzoyl chloride in the presence of sodium hydroxide to form 4-benzoylphenol. This intermediate product is then reacted with piperazine in the presence of triethylamine to obtain the final product, 2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess analgesic and anti-inflammatory properties. Moreover, it has been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-6-7-17(22)15(12-16)13-20-8-10-21(11-9-20)18(23)14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJJCNSTMBUBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362333 |
Source


|
| Record name | {4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
CAS RN |
6105-81-3 |
Source


|
| Record name | {4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)

![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![3-[({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6122742.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)